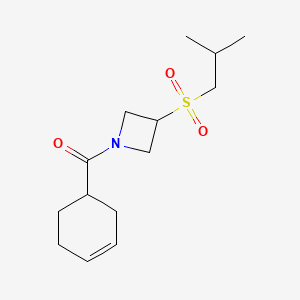

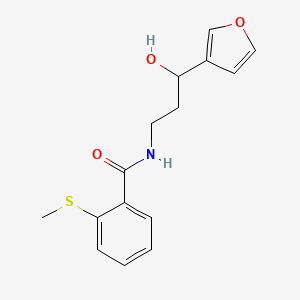

Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis and Characterization

Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone's applications in scientific research are varied, focusing primarily on synthesis and characterization techniques that provide insights into its potential uses. For instance, the preparation and evaluation of enantiopure compounds derived from cyclohexenones and azetidines have been explored for their catalytic and biological activities. One study developed an approach for synthesizing enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, showcasing a method for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity in the modification of aldehydes (Wang et al., 2008).

Antitubercular Activity

Research on the antitubercular properties of related compounds, such as Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol (MSDRT 12), a novel triazole-based compound with structural similarities, has demonstrated significant biological activity. The enantiospecific activity of this compound's stereoisomers against Mycobacterium tuberculosis highlights the importance of stereochemistry in the development of antitubercular agents. One isomer in particular exhibited potent activity with a minimum inhibitory concentration significantly lower than the others, emphasizing the potential of such compounds in drug development efforts (Shekar et al., 2013).

Methodological Advances

The synthesis and chemical behavior of cyclohexene derivatives have facilitated methodological advances in organic chemistry, including reactions that produce novel cyclic and acyclic structures. These advances are crucial for the development of new synthetic routes and the creation of compounds with potential therapeutic applications. For example, heteropoly acid-catalyzed synthesis has been employed for creating 3-oxabicyclo[3.3.1]non-ene derivatives, showcasing an environmentally friendly and efficient method for producing complex structures from simpler cyclohexene-based starting materials (Anjibabu et al., 2013).

Propriétés

IUPAC Name |

cyclohex-3-en-1-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3S/c1-11(2)10-19(17,18)13-8-15(9-13)14(16)12-6-4-3-5-7-12/h3-4,11-13H,5-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZYRZBCVAWAND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CCC=CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate](/img/structure/B2659603.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2659605.png)

![2-Phenyloxazolo[4,5-b]pyridine](/img/structure/B2659608.png)

![6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2659609.png)

![8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one](/img/structure/B2659612.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2659616.png)

![5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2659619.png)

![N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2659620.png)

![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2659623.png)

![N-[(2-Methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]hydroxylamine](/img/structure/B2659625.png)